molecular formula C11H9FN2O3 B1298361 3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid CAS No. 330439-67-3

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid

Cat. No. B1298361
CAS RN: 330439-67-3
M. Wt: 236.2 g/mol
InChI Key: WSYULBACYOKFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” is a synthetic compound with the molecular formula C11H9FN2O3 and a molecular weight of 236.2 . It is used in proteomics research .


Synthesis Analysis

The synthesis of indole derivatives, including “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”, has been a subject of research . For instance, a series of novel indole-azolidinone hybrids has been synthesized via Knoevenagel reaction of 5-fluoro-3-formyl-1H-indole-2-carboxylic acid methyl ester and some azolidinones .


Molecular Structure Analysis

The molecular structure of “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” can be found in databases like PubChem .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For example, it has been used in the synthesis of novel indole-thiazolidinone hybrid structures via Knoevenagel reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.2 . Other physical and chemical properties such as boiling point (571.9±50.0 °C) can be found in chemical databases .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral properties . For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Some indole derivatives have shown anti-inflammatory and analgesic activities . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used in cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used as an antimicrobial agent.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the treatment of diabetes.

Future Directions

The compound and its derivatives have shown potential in the field of medicine and chemical research. For instance, it has been used in proteomics research and in the synthesis of compounds with anticancer activity . These areas could be potential future directions for research involving “3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid”.

properties

IUPAC Name

3-acetamido-5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c1-5(15)13-9-7-4-6(12)2-3-8(7)14-10(9)11(16)17/h2-4,14H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYULBACYOKFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylamino-5-fluoro-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.